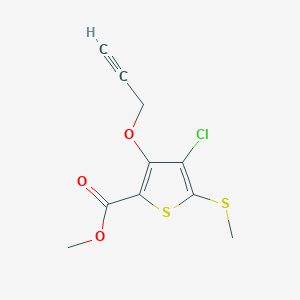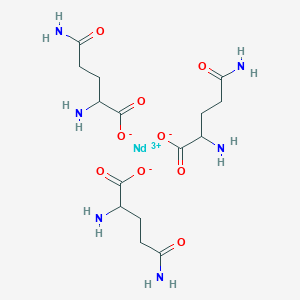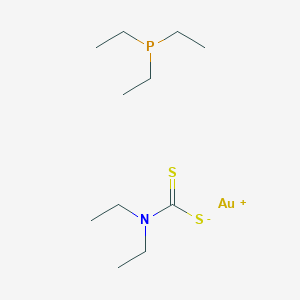
3-Methyl-5-nitrobenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-nitrobenzylamine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzylamine, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitrobenzylamine typically involves the nitration of 3-methylbenzylamine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Methyl-5-nitrobenzylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3-Methyl-5-aminobenzylamine.
Substitution: Depending on the nucleophile, various substituted benzylamines.
Oxidation: 3-Methyl-5-nitrobenzoic acid.
科学的研究の応用
3-Methyl-5-nitrobenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-5-nitrobenzylamine depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methyl-4-nitrobenzylamine: Similar structure but with the nitro group at the fourth position.
3-Methyl-2-nitrobenzylamine: Similar structure but with the nitro group at the second position.
4-Methyl-5-nitrobenzylamine: Similar structure but with the methyl group at the fourth position.
Uniqueness
3-Methyl-5-nitrobenzylamine is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific substitution pattern can affect the compound’s electronic properties, steric interactions, and overall stability, leading to different applications and effects.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
(3-methyl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5,9H2,1H3 |
InChIキー |
FZUDXCDLHZFBSF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)









![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)


![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)
